N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a propanamide backbone linking a 2-chlorophenyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-pyridinyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds targeting receptors or enzymes. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the 2-chlorophenyl group may enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-3-1-2-4-13(12)19-14(22)5-6-15-20-16(21-23-15)11-7-9-18-10-8-11/h1-4,7-10H,5-6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFAWDKCUGTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring linked to a pyridine moiety and a 2-chlorophenyl group. The synthesis typically involves the cyclization of amidoxime derivatives with carboxylic acids under dehydrating conditions, followed by coupling reactions to form the final product.
Biological Activity
Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit various biological activities, including anticancer and antimicrobial properties. The specific compound has been studied for its effects on cancer cell lines and enzyme inhibition.
Anticancer Activity
A study highlighted that derivatives similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels. For instance:
- MCF-7 Cells : The compound increased p53 levels and cleaved caspase-3, promoting apoptotic cell death .
Table 1 summarizes the IC50 values of related 1,2,4-oxadiazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.89 | Apoptosis via caspase activation |
| 17a | MCF-7 | 0.65 | Cell cycle arrest at G0-G1 phase |
| 17b | HeLa | 2.41 | Disruption of DNA duplication machinery |
Antimicrobial Activity
In addition to anticancer properties, related compounds have shown notable antimicrobial activity against various bacteria and fungi. The synthesized derivatives were tested against multiple strains, exhibiting significant inhibition zones in agar diffusion tests .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activities that are crucial for cell survival and proliferation.
Case Studies
Several case studies have been documented regarding the efficacy of oxadiazole derivatives:
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a) 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide (STL310204)
- Structure : Differs by a 6-methoxy substitution on the pyridine ring and a 2-chlorophenyl group on the oxadiazole.
- Molecular Weight : 358.78 vs. ~355.8 (estimated for the target compound).
- The 2-chlorophenyl (vs. 4-pyridinyl) on oxadiazole may reduce π-π stacking interactions in target binding .
b) 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)piperidine-1-carboxamide
- Structure : Replaces the 4-pyridinyl group with a 4-fluorophenyl and incorporates a piperidine-carboxamide.
- Activity : Demonstrated antituberculosis activity with high receptor binding affinity, suggesting fluorophenyl groups enhance interactions with hydrophobic pockets in bacterial targets .
c) Cephalosporin Derivative (21e)
- Structure : Contains a 1,2,4-oxadiazole-propyl group fused into a cephalosporin core.
- Synthesis Yield : 7%, indicating significant synthetic challenges compared to simpler propanamide-oxadiazole derivatives .
Analogues with Varied Heterocyclic Systems
a) 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Structure : Replaces oxadiazole with a 1,2,4-triazole ring.
- Implications : Triazoles offer additional hydrogen-bonding sites but may reduce metabolic stability compared to oxadiazoles .
b) 6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Structure: Integrates the oxadiazole into a thieno-pyrimidinone scaffold.
- Activity : The extended aromatic system likely enhances DNA intercalation or enzyme inhibition, relevant in antimicrobial contexts .
Physicochemical and Pharmacokinetic Properties
Notes:
Q & A
Basic: What are the common synthetic routes for N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide?
Methodological Answer:
The synthesis typically involves coupling a propanoic acid derivative with an amine-containing aromatic moiety. For example:
- Step 1: Preparation of the oxadiazole ring via cyclization of an amidoxime intermediate under dehydrating conditions (e.g., using POCl₃ or EDAC) .
- Step 2: Activation of the carboxylic acid group (e.g., via EDAC/NHS coupling) followed by reaction with 2-chloroaniline .
- Characterization: Confirm structure using -NMR, -NMR, and HRMS. For instance, HRMS analysis in similar compounds shows [M+H] peaks with mass accuracy <5 ppm .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Key signals include:
- -NMR: A triplet for the propanamide chain (~δ 2.5–3.5 ppm) and aromatic protons from pyridine/chlorophenyl groups (~δ 7.0–8.5 ppm) .
- -NMR: Peaks for the oxadiazole C=O (~165–170 ppm) and pyridine carbons (~120–150 ppm) .
- Mass Spectrometry (MS): HRMS data should match the theoretical molecular weight (e.g., [M+H] at m/z ~385.1 for C₁₉H₁₅ClN₄O₂) .
Advanced: How can researchers optimize reaction yields for derivatives with substituted oxadiazole rings?
Methodological Answer:
- Solvent and Catalyst Screening: Use polar aprotic solvents (DMF, DCM) with EDAC/DMAP for efficient coupling .
- Temperature Control: Maintain 0°C during coupling to minimize side reactions, followed by gradual warming to RT .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. For example, yields improved from 30% to 47% in analogous syntheses by optimizing stoichiometry .
Advanced: How to resolve structural ambiguities in analogs with conflicting bioactivity data?
Methodological Answer:
- X-ray Crystallography: Resolve tautomerism or regiochemistry of the oxadiazole ring (e.g., SHELX refinement for bond-length analysis) .
- Docking Studies: Compare binding modes with targets (e.g., COX-II or CB2 receptors) to explain activity variations .
- Orthogonal Assays: Use SPR or ITC to validate binding affinity discrepancies observed in fluorescence-based assays .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Modify the pyridine (e.g., 4-fluoro vs. 4-bromo) and chlorophenyl groups to assess electronic effects .
- Bioisosteric Replacement: Replace oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
- Pharmacophore Mapping: Use QSAR models to identify critical hydrogen-bond acceptors (e.g., oxadiazole N/O atoms) .
Advanced: How to address contradictory data on biological targets (e.g., antimicrobial vs. anti-inflammatory activity)?
Methodological Answer:
- Target-Specific Assays: Use knockout cell lines (e.g., COX-II) to isolate mechanisms .
- Dose-Response Analysis: Determine IC₅₀ values across multiple concentrations to rule off-target effects .
- Metabolite Profiling: LC-MS/MS to identify active metabolites that may explain divergent activities .
Basic: What computational tools are suitable for preliminary docking studies?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Protein Preparation: Use PDB structures (e.g., COX-II: 5KIR) with optimized protonation states.
- Validation: Compare docking scores with known inhibitors (e.g., Celecoxib for COX-II) .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity while retaining potency .
- Metabolic Stability: Replace labile esters with amides or ethers .
- In Vivo Testing: Use rodent models to assess oral bioavailability and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
